Caplyta
Description
Historical Development and Discovery
The historical development of lumateperone traces back to the innovative research efforts of Bristol-Myers Squibb, where the compound was initially discovered as part of comprehensive drug discovery programs targeting neuropsychiatric disorders. The original discovery work focused on developing novel therapeutic agents with improved efficacy and safety profiles compared to existing antipsychotic medications. Bristol-Myers Squibb's research team identified lumateperone's unique pharmacological properties through systematic structure-activity relationship studies that led to the discovery of this tetracyclic quinoxaline derivative.
The compound subsequently underwent a significant transition in its development trajectory when Bristol-Myers Squibb licensed lumateperone to Intra-Cellular Therapies in 2005. This licensing agreement marked a pivotal moment in the compound's development history, as Intra-Cellular Therapies assumed responsibility for advancing lumateperone through clinical development and regulatory approval processes. Intra-Cellular Therapies, founded in 2002 and led by notable figures including Nobel laureate Paul Greengard, brought specialized expertise in neuropsychiatric drug development to the lumateperone program.
The clinical development program for lumateperone encompassed an extensive research initiative involving over 20 clinical trials with more than 1900 individuals exposed to the compound. This comprehensive clinical investigation demonstrated the rigorous scientific approach employed in evaluating lumateperone's therapeutic potential. The development timeline included multiple phases of clinical testing, progressing from early-stage safety studies to large-scale efficacy trials that ultimately supported regulatory submissions.
A significant milestone in lumateperone's development occurred with the completion of pivotal Phase 3 trials that demonstrated efficacy for schizophrenia treatment. These studies provided the foundation for the compound's first regulatory approval, establishing lumateperone as a viable therapeutic option in the antipsychotic medication class. The successful completion of these trials represented years of dedicated research and development efforts, culminating in regulatory recognition of the compound's therapeutic value.
Structural Classification and Chemical Family
Lumateperone belongs to the butyrophenone class of antipsychotic medications, representing a distinctive structural variation within this established pharmaceutical family. The butyrophenone classification is characterized by a ketone group flanked by a phenyl ring and a butyl chain, forming the foundational structural framework that defines this chemical class. However, lumateperone's structure incorporates significant modifications and elaborations upon the basic butyrophenone scaffold, resulting in its unique pharmacological properties.
The compound is more specifically classified as a tetracyclic quinoxaline derivative, reflecting its complex polycyclic architecture. This tetracyclic structure represents a sophisticated medicinal chemistry approach to developing novel therapeutic agents with enhanced selectivity and efficacy profiles. The quinoxaline component of the structure contributes to the compound's distinctive binding characteristics and pharmacological activities, differentiating it from simpler butyrophenone derivatives.
Lumateperone's molecular formula is C24H28FN3O, with a molecular weight of 393.497 Daltons for the free base form. The compound contains a fluorine atom substitution on the phenyl ring, which is a common medicinal chemistry modification employed to enhance metabolic stability and binding affinity. The presence of nitrogen atoms within the tetracyclic framework contributes to the compound's basicity and influences its pharmacokinetic properties.
The stereochemistry of lumateperone is precisely defined, with the compound containing two defined stereocenters that contribute to its three-dimensional molecular architecture. The specific stereochemical configuration is designated as (6bR,10aS), indicating the absolute configuration at these critical chiral centers. This stereochemical precision is essential for the compound's biological activity and represents careful optimization during the drug discovery process.
| Chemical Property | Value | Significance |
|---|---|---|
| Molecular Formula | C24H28FN3O | Defines elemental composition |
| Molecular Weight | 393.497 Da | Free base molecular mass |
| Stereochemistry | (6bR,10aS) | Critical for biological activity |
| Fluorine Substitution | 4-position on phenyl ring | Enhances metabolic stability |
| Tetracyclic Framework | Quinoxaline-based | Provides unique binding profile |
Nomenclature and Identification
Lumateperone is known by multiple nomenclature systems and identification codes that reflect its progression through drug discovery, development, and commercialization phases. The International Nonproprietary Name (INN) for the compound is lumateperone, which serves as the standardized international designation recognized by regulatory authorities worldwide. This official nomenclature provides a universal identifier that transcends commercial branding and ensures consistent communication within the scientific and medical communities.
During its development phases, lumateperone was designated by several research codes, most notably ITI-007 and ITI-722. These developmental code names were assigned by Intra-Cellular Therapies and served to identify the compound throughout its clinical investigation phases. The ITI-007 designation has been particularly prominent in scientific literature and regulatory documents, reflecting its widespread use during the compound's clinical development program.
The commercial brand name Caplyta was assigned to lumateperone for marketing purposes following regulatory approval. This brand name represents the marketed formulation of lumateperone and is used in clinical practice and commercial communications. The brand name selection reflects pharmaceutical industry practices for creating distinctive identifiers that facilitate physician and patient recognition while maintaining professional medical terminology standards.
Chemical identification systems have assigned numerous specific identifiers to lumateperone, facilitating accurate compound tracking and reference across scientific databases. The Chemical Abstracts Service (CAS) Registry Number for lumateperone is 313369-37-8, providing a unique numerical identifier within the comprehensive CAS database. The compound's Unique Ingredient Identifier (UNII) code is 70BSQ12069, assigned by the Food and Drug Administration for regulatory tracking purposes.
| Nomenclature Type | Identifier | Authority/System |
|---|---|---|
| International Nonproprietary Name | Lumateperone | World Health Organization |
| Development Code | ITI-007 | Intra-Cellular Therapies |
| Development Code | ITI-722 | Intra-Cellular Therapies |
| Brand Name | This compound | Commercial designation |
| CAS Registry Number | 313369-37-8 | Chemical Abstracts Service |
| UNII Code | 70BSQ12069 | Food and Drug Administration |
| ChEMBL ID | CHEMBL3306803 | European Molecular Biology Laboratory |
| DrugBank ID | DB06077 | DrugBank database |
The systematic chemical name for lumateperone according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one. This systematic name provides a complete description of the compound's chemical structure, including stereochemical designations and functional group positions. The complexity of this systematic name reflects the sophisticated molecular architecture that characterizes lumateperone's structure.
Regulatory Status in Pharmaceutical Chemistry
Lumateperone has achieved significant regulatory recognition through multiple Food and Drug Administration approvals that have established its status as an approved therapeutic agent for specific psychiatric indications. The compound's regulatory journey began with its initial approval for schizophrenia treatment in adults, granted by the Food and Drug Administration in December 2019. This landmark approval represented the culmination of extensive clinical development efforts and marked lumateperone's entry into the commercial pharmaceutical market.
The regulatory approval for schizophrenia was based on comprehensive clinical evidence derived from multiple controlled trials that demonstrated lumateperone's efficacy and acceptable safety profile. The Food and Drug Administration's approval was supported by data from three pivotal clinical trials, including two positive, well-controlled studies that provided evidence of therapeutic benefit. This regulatory milestone established lumateperone as a new treatment option within the antipsychotic medication class for schizophrenia management.
A significant expansion of lumateperone's regulatory status occurred in December 2021, when the Food and Drug Administration approved the compound for the treatment of bipolar depression in adults. This approval encompassed both monotherapy use and adjunctive therapy in combination with lithium or valproate, representing a notable expansion of the compound's approved therapeutic applications. The bipolar depression approval was particularly significant as it positioned lumateperone as the first Food and Drug Administration-approved monotherapy specifically for this indication.
Recent regulatory developments have included the submission of a supplemental New Drug Application for major depressive disorder as an adjunctive therapy to antidepressants. The Food and Drug Administration accepted this submission for review in February 2025, indicating continued expansion of lumateperone's potential therapeutic applications. This ongoing regulatory activity demonstrates the compound's continued development trajectory and potential for additional approved indications.
The compound's patent protection status includes composition-of-matter patents that provide market exclusivity until December 2028. This intellectual property protection framework ensures continued commercial incentives for the compound's development and marketing. Patent litigation settlements, including agreements with generic drug manufacturers such as Sandoz, have been resolved to maintain market exclusivity during the patent protection period.
| Regulatory Milestone | Date | Indication | Approval Type |
|---|---|---|---|
| Initial Food and Drug Administration Approval | December 2019 | Schizophrenia in adults | New Drug Application |
| Expanded Food and Drug Administration Approval | December 2021 | Bipolar depression | Supplemental New Drug Application |
| Supplemental New Drug Application Submission | December 2024 | Major depressive disorder (adjunctive) | Under review |
| Food and Drug Administration Review Acceptance | February 2025 | Major depressive disorder (adjunctive) | Review process initiated |
The regulatory development pipeline for lumateperone extends beyond currently approved indications to include ongoing Phase 3 investigations for autism spectrum disorders, behavioral disorders, and other psychiatric conditions. These development programs represent continued investment in expanding the compound's therapeutic applications and demonstrate the ongoing regulatory potential for additional approvals. The compound has also undergone Phase 2 investigations for sleep maintenance insomnia, indicating the breadth of potential therapeutic applications under regulatory consideration.
International regulatory considerations have included global clinical trial programs that have supported regulatory submissions in multiple jurisdictions. The compound's development program has encompassed studies conducted in the United States, Russia, Colombia, and other international locations, providing regulatory authorities with comprehensive clinical data across diverse patient populations. This international scope of clinical investigation strengthens the regulatory foundation for potential approvals in multiple markets worldwide.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lumateperone involves several key steps, starting from commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . This is followed by a series of reduction, N-methylation, and desethoxycarbonylation steps to yield the final product .
Industrial Production Methods
Industrial production of lumateperone follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of inexpensive starting materials and efficient synthetic steps, such as the avoidance of borane-based reduction, makes the process suitable for large-scale production .
Chemical Reactions Analysis
Primary Metabolic Pathways
Lumateperone undergoes extensive metabolism through three major pathways:
The carbonyl reduction of lumateperone’s ketone group by AKR isoforms (AKR1C1, 1B10, 1C4) is the first metabolic step, forming the alcohol metabolite ICI200131. This reaction is critical for modulating the drug’s pharmacokinetics .
Enzymatic Contributions to Metabolism
Lumateperone’s metabolism involves a diverse array of enzymes:
CYP3A4 is the dominant enzyme responsible for generating the N-desmethyl metabolites IC200161 and IC200565, which retain pharmacological activity .
Metabolite Pharmacokinetics
Key pharmacokinetic parameters for lumateperone and its metabolites:
| Parameter | Lumateperone | ICI200131 | IC200161 |
|---|---|---|---|
| Half-life (hours) | 13–18 | 20–21 | 18–22 |
| Protein Binding (%) | 97.4 | >90 | >90 |
| Excretion Route | Feces (29%), Urine (58%) | Feces/Urine (conjugated) | Feces/Urine (conjugated) |
Lumateperone’s metabolites are predominantly excreted as glucuronide conjugates, with <1% of the parent drug excreted unchanged .
Drug-Drug Interactions
Lumateperone’s metabolism is sensitive to CYP3A4 modulators:
-
Inducers (e.g., carbamazepine) : Reduce lumateperone exposure by up to 50%, necessitating dose adjustments .
-
Inhibitors (e.g., ketoconazole) : Increase lumateperone exposure by 2.5-fold, requiring monitoring .
No significant inhibition of CYP450 enzymes by lumateperone or its metabolites has been observed .
Structural Insights
The chemical structure of lumateperone (C₂₄H₂₈FN₃O) features a tetracyclic core with a fluorophenyl group and a ketone side chain. Reduction of the ketone to an alcohol (ICI200131) and N-desmethylation are the primary modifications driving its metabolic fate .
textLumateperone Structure Highlights: - Tetracyclic backbone: Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline - Substituents: 4-Fluorophenyl, methyl group, ketone side chain - Molecular Weight: 393.5 g/mol [3][5]
Scientific Research Applications
Caplyta has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis of complex tetracyclic structures.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding profiles.
Medicine: Primarily used for the treatment of schizophrenia and bipolar depression.
Mechanism of Action
Caplyta exerts its effects through a unique mechanism of action that involves the modulation of multiple neurotransmitter systems. It acts as a receptor antagonist of the serotonin 5-HT2A receptor and several dopamine receptors (D1, D2, and D4) with lower affinity . Additionally, it has moderate serotonin transporter reuptake inhibition and off-target antagonism at alpha-1 receptors . This multi-faceted mechanism contributes to its efficacy in treating schizophrenia and bipolar depression .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Lamotrigine: Used to stabilize mood in bipolar disorder.
Olanzapine: An effective antipsychotic with a different receptor binding profile.
Risperidone: Commonly used for schizophrenia but with a different side effect profile.
Uniqueness
Caplyta is unique due to its selective and simultaneous modulation of serotonin, dopamine, and glutamate neurotransmitter systems . This distinct mechanism of action allows it to effectively treat both positive and negative symptoms of schizophrenia while minimizing adverse effects .
Q & A
Q. What is the hypothesized mechanism of action of Caplyta (lumateperone) in treating schizophrenia and bipolar depression, and how is this validated experimentally?
this compound's mechanism involves dual modulation of serotonin (5-HT2A) and dopamine (D2) receptors, with partial agonism at D1/D2 receptors and antagonism at 5-HT2A receptors . Preclinical studies use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo animal models (e.g., prepulse inhibition for antipsychotic efficacy) to quantify affinity and functional activity. Clinical trials further validate these mechanisms through positron emission tomography (PET) imaging and correlative analyses of receptor occupancy with symptom improvement .
Q. How are clinical trials for this compound structured to assess efficacy in bipolar depression, and what primary endpoints are prioritized?
Phase III trials for bipolar depression employ randomized, double-blind, placebo-controlled designs with 6-week treatment periods. The primary endpoint is the change in Montgomery-Åsberg Depression Rating Scale (MADRS) scores, a clinician-rated scale sensitive to treatment effects. For example, in monotherapy studies, this compound 42 mg demonstrated a statistically significant reduction in MADRS scores (baseline: 30.8; change: −15.6 vs. placebo: −11.5, p<0.001) . Secondary endpoints include Clinical Global Impression (CGI) scores and safety profiles.
Q. What methodological standards are applied to ensure reproducibility in this compound's pharmacokinetic and pharmacodynamic studies?
Pharmacokinetic studies follow FDA guidelines for dose proportionality, bioavailability, and food-effect assessments. Key parameters include maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t½). Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for plasma lumateperone quantification. Pharmacodynamic studies standardize receptor occupancy measurements via PET imaging with radiotracers like [<sup>11</sup>C]raclopride for D2 receptors .
Advanced Research Questions
Q. How do contradictions in adjunctive therapy outcomes inform dose optimization strategies for this compound?
In a 6-week adjunctive trial with lithium/valproate, this compound 42 mg showed significant MADRS improvement (−16.9 vs. placebo: −14.0, p=0.005), while 28 mg did not (−15.5 vs. placebo: −14.0, p=0.15) . This suggests a nonlinear dose-response relationship, potentially due to receptor saturation thresholds. Researchers must analyze exposure-response curves and conduct post hoc subgroup analyses (e.g., by baseline severity or genetic polymorphisms in metabolic enzymes) to refine dosing protocols.
Q. What experimental designs address confounding variables in long-term studies of this compound's metabolic side effects?
Longitudinal observational studies use propensity score matching to control for confounders like diet, lifestyle, and concomitant medications. For example, metabolic outcomes (e.g., weight gain, HbA1c) are tracked alongside plasma drug levels to differentiate drug-induced effects from baseline risk factors. Mixed-effects models account for inter-individual variability, while in vitro adipocyte differentiation assays isolate direct pharmacological impacts .
Q. How can translational research reconcile discrepancies between preclinical models and clinical efficacy data for this compound?
Discrepancies often arise from species-specific receptor expression or behavioral test limitations (e.g., rodent models inadequately capturing negative symptoms of schizophrenia). To address this, researchers employ:
Q. What statistical approaches resolve conflicting findings in this compound's efficacy across demographic subgroups?
Meta-regression analyses of pooled trial data (e.g., age, sex, ethnicity) identify subgroup-specific treatment effects. For instance, post hoc analyses of this compound trials revealed consistent efficacy across age groups (18–75 years) but higher placebo responses in females. Adaptive trial designs with Bayesian hierarchical models enable dynamic sample size adjustments to improve power in underrepresented subgroups .
Methodological Guidelines for this compound Research
- Data Collection : Prioritize standardized scales (e.g., MADRS, PANSS) and centralized lab assays to minimize inter-site variability .
- Conflict Resolution : Use sensitivity analyses to assess robustness of findings to outliers or missing data (e.g., multiple imputation for dropouts) .
- Ethical Compliance : Adhere to CONSORT guidelines for clinical trials and disclose all funding sources/conflicts of interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
